Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a nitrophenylamino group, and an ethyl ester group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination: The 4-position amino group can be introduced by reacting the chloroquinoline intermediate with 4-nitroaniline under basic conditions.
Esterification: Finally, the carboxylic acid group at the 3-position can be esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline ring can be hydrogenated under high pressure to form tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiourea.
Major Products
Reduction of Nitro Group: 4-aminophenyl derivative.
Hydrogenation of Quinoline Ring: Tetrahydroquinoline derivative.
Substitution of Chloro Group: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to the bioactivity of quinoline derivatives.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Investigated for its properties in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimalarial activity, it may interfere with the heme detoxification pathway in Plasmodium parasites, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline-3-carboxylate derivatives: Known for their antibacterial properties.
Nitroquinoline derivatives: Studied for their anticancer activities.
Uniqueness
Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chloro group, nitrophenylamino group, and ethyl ester group in the quinoline framework makes it a versatile compound for various applications in medicinal and material sciences.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-nitroanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-2-26-18(23)15-10-20-16-8-3-11(19)9-14(16)17(15)21-12-4-6-13(7-5-12)22(24)25/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWOZLDEMRESGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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